3,4-Bis-difluoromethoxy-benzaldehyde O-cyclobutyl-oxime
Overview
Description
Preparation Methods
The synthesis of 3,4-Bis-difluoromethoxy-benzaldehyde O-cyclobutyl-oxime involves several steps. The starting material, 3,4-Bis(difluoromethoxy)benzaldehyde, is reacted with cyclobutylamine under specific conditions to form the oxime derivative . The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature.
Chemical Reactions Analysis
3,4-Bis-difluoromethoxy-benzaldehyde O-cyclobutyl-oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the oxime group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include carboxylic acids, alcohols, and substituted oxime derivatives .
Scientific Research Applications
3,4-Bis-difluoromethoxy-benzaldehyde O-cyclobutyl-oxime has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: This compound is utilized in proteomics research to investigate protein interactions and modifications.
Medicine: Although not intended for therapeutic use, it can be used in preclinical studies to explore potential drug targets and mechanisms of action.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Bis-difluoromethoxy-benzaldehyde O-cyclobutyl-oxime involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
3,4-Bis-difluoromethoxy-benzaldehyde O-cyclobutyl-oxime can be compared with similar compounds such as:
3,4-Bis(difluoromethoxy)benzaldehyde: This compound lacks the oxime group and is primarily used as an intermediate in organic synthesis.
Cyclobutylamine: This amine is used in the synthesis of various oxime derivatives and serves as a building block in organic chemistry.
The uniqueness of this compound lies in its specific functional groups, which allow it to participate in a wide range of chemical reactions and research applications .
Properties
IUPAC Name |
(E)-1-[3,4-bis(difluoromethoxy)phenyl]-N-cyclobutyloxymethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4NO3/c14-12(15)19-10-5-4-8(6-11(10)20-13(16)17)7-18-21-9-2-1-3-9/h4-7,9,12-13H,1-3H2/b18-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPFJABPFPPTMT-CNHKJKLMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)ON=CC2=CC(=C(C=C2)OC(F)F)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)O/N=C/C2=CC(=C(C=C2)OC(F)F)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703984 | |
Record name | (E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(cyclobutyloxy)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202859-91-3 | |
Record name | (E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(cyclobutyloxy)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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